molecular formula C15H17N3O6 B2553020 ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 303066-31-1

ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B2553020
CAS RN: 303066-31-1
M. Wt: 335.316
InChI Key: ZCGLGAOBEHCNKZ-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized using the Biginelli reaction, a multicomponent cyclocondensation reaction that typically involves an aldehyde, a β-keto ester, and urea or thiourea. These compounds have been studied for various potential applications, including antioxidant and radioprotective activities .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been achieved through the Biginelli reaction, which is catalyzed by various agents such as SiCl4 and PTSA . The reaction conditions are optimized to yield the desired products in good quantities. The synthesized compounds are then characterized using various spectroscopic techniques, including IR, NMR (both 1H and 13C), LCMS, and elemental analysis to confirm their structures .

Molecular Structure Analysis

Crystal structure determination is a crucial step in understanding the molecular conformation and arrangement of pyrimidine derivatives. X-ray diffraction (XRD) has been used to determine the crystal structures of similar compounds, providing insights into their conformations . Single-crystal X-ray diffraction data can reveal the space group, unit cell parameters, and the presence of disorder in the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions due to their activated unsaturated systems. They can act as electrophiles in conjugated addition reactions with carbanions in the presence of basic catalysts. These reactions are significant as they can lead to a multitude of biological activities, which are often explored in the context of medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystal packing stability can be affected by weak intermolecular interactions such as O–H...O or C–H...O hydrogen bonds . The density, melting point, and solubility of these compounds can be determined experimentally, and these properties are essential for their practical applications in various fields, including pharmaceuticals .

Scientific Research Applications

Antitumor Activity

Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate and its derivatives have been investigated for their antitumor activity. A study by Temple et al. (1992) highlighted the antitumor potential of related pyridine derivatives in mice, identifying them as potent antimitotic agents. These compounds, including ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, exhibited significant inhibition of tumor growth. The research suggests that the oxime of the compound, along with several related compounds, shows promise as antitumor agents due to their structure-activity relationship, particularly in the 5-nitropyridine series (Temple, C., Rener, G., Waud, W., & Noker, P., 1992).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel compounds derived from this compound. A study by Yavari et al. (2002) reported the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives through a reaction involving dimethyl acetylenedicarboxylate and triphenylphosphine, highlighting the compound's versatility in synthesizing heterocyclic compounds (Yavari, I., Adib, M., Jahani-Moghaddam, F., & Bijanzadeh, H., 2002).

Antimicrobial and Enzyme Inhibition

Tiwari et al. (2018) conducted a study on the synthesis of novel chromone-pyrimidine coupled derivatives, including those derived from this compound, and evaluated their antimicrobial activity. The research found that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting their potential in antimicrobial applications. The study also included enzyme assay and docking studies to predict the mode of action of these compounds, further underscoring their scientific relevance (Tiwari, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Karnik, K. S., & Nikalje, A. P., 2018).

properties

IUPAC Name

ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-4-24-14(19)12-8(2)16-15(20)17-13(12)10-7-9(18(21)22)5-6-11(10)23-3/h5-7,13H,4H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGLGAOBEHCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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